2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide
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Overview
Description
2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a bromophenyl group, a pyridazinone core, and a methoxyphenethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide typically involves multiple steps
Preparation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions using bromine or bromine-containing reagents.
Attachment of Methoxyphenethyl Side Chain: The final step involves the coupling of the methoxyphenethyl group to the pyridazinone core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group and pyridazinone core are believed to play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide
- 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide
- 2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide
Uniqueness
The uniqueness of 2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide lies in the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C21H20BrN3O3 |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H20BrN3O3/c1-28-19-5-3-2-4-16(19)12-13-23-20(26)14-25-21(27)11-10-18(24-25)15-6-8-17(22)9-7-15/h2-11H,12-14H2,1H3,(H,23,26) |
InChI Key |
IIQYLAFNFVOQPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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